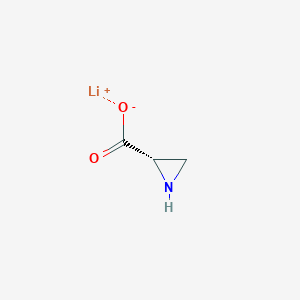
5-(4-Ethenylphenyl)pentanoic acid
Übersicht
Beschreibung
5-(4-Ethenylphenyl)pentanoic acid, also known as EPPA, is a chemical compound that belongs to the family of phenylacetic acids. It is a synthetic compound that has been extensively studied for its potential pharmacological properties. The compound's chemical structure consists of a five-carbon chain with a phenyl group and an ethenyl group attached to it.
Wirkmechanismus
The exact mechanism of action of 5-(4-Ethenylphenyl)pentanoic acid is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 5-(4-Ethenylphenyl)pentanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-(4-Ethenylphenyl)pentanoic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
5-(4-Ethenylphenyl)pentanoic acid has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in a mouse model of arthritis. 5-(4-Ethenylphenyl)pentanoic acid has also been shown to reduce seizure activity in a rat model of epilepsy. In addition, 5-(4-Ethenylphenyl)pentanoic acid has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-Ethenylphenyl)pentanoic acid in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This allows for the production of pure and consistent batches of the compound, which is important for reproducibility in scientific experiments. However, one of the limitations of using 5-(4-Ethenylphenyl)pentanoic acid in lab experiments is that its pharmacological properties have not been fully characterized. This makes it difficult to design experiments that can effectively evaluate its potential therapeutic uses.
Zukünftige Richtungen
There are several future directions for research on 5-(4-Ethenylphenyl)pentanoic acid. One area of research is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its potential use in the treatment of chronic pain and inflammation. In addition, future research could explore the use of 5-(4-Ethenylphenyl)pentanoic acid as a building block for the synthesis of other chemical compounds with potential pharmacological properties.
Conclusion:
In conclusion, 5-(4-Ethenylphenyl)pentanoic acid is a synthetic compound that has been extensively studied for its potential pharmacological properties. The compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant activities in animal models. 5-(4-Ethenylphenyl)pentanoic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. There are several future directions for research on 5-(4-Ethenylphenyl)pentanoic acid, including further investigation of its potential therapeutic uses and its use as a building block for the synthesis of other chemical compounds.
Wissenschaftliche Forschungsanwendungen
5-(4-Ethenylphenyl)pentanoic acid has been studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant activities in animal models. 5-(4-Ethenylphenyl)pentanoic acid has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, 5-(4-Ethenylphenyl)pentanoic acid has been studied for its potential use as a building block for the synthesis of other chemical compounds.
Eigenschaften
IUPAC Name |
5-(4-ethenylphenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-11-7-9-12(10-8-11)5-3-4-6-13(14)15/h2,7-10H,1,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUYUPYDGZTBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622038 | |
| Record name | 5-(4-Ethenylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethenylphenyl)pentanoic acid | |
CAS RN |
121739-61-5 | |
| Record name | 5-(4-Ethenylphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















